molecular formula C16H11ClO3 B2484286 3-(3-Chlorophenyl)-7-methoxychromen-2-one CAS No. 332104-35-5

3-(3-Chlorophenyl)-7-methoxychromen-2-one

Cat. No.: B2484286
CAS No.: 332104-35-5
M. Wt: 286.71
InChI Key: LAGYBOTVXUOCHB-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-7-methoxychromen-2-one is a chemical compound belonging to the class of chromen-2-ones, which are known for their diverse biological activities This compound features a chlorophenyl group at the 3-position and a methoxy group at the 7-position of the chromen-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-7-methoxychromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorophenylboronic acid and 7-methoxychromone.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 3-chlorophenylboronic acid with 7-methoxychromone.

    Purification: The crude product is purified using column chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-7-methoxychromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and substituted chromen-2-ones.

Scientific Research Applications

3-(3-Chlorophenyl)-7-methoxychromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-7-methoxychromen-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Chlorophenyl)-7-methoxychromen-2-one is unique due to its specific substitution pattern on the chromen-2-one core, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group and a methoxy group makes it a valuable compound for various research applications.

Properties

IUPAC Name

3-(3-chlorophenyl)-7-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClO3/c1-19-13-6-5-11-8-14(16(18)20-15(11)9-13)10-3-2-4-12(17)7-10/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGYBOTVXUOCHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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